molecular formula C22H27N3O4 B1326866 ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid CAS No. 1142205-51-3

((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid

Cat. No.: B1326866
CAS No.: 1142205-51-3
M. Wt: 397.5 g/mol
InChI Key: SNBXYXXJLCYGHH-UHFFFAOYSA-N
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Description

The compound ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid (hereafter referred to as Compound X) is a structurally complex molecule featuring:

  • A 4-methoxyphenyl group linked via an amino bridge.
  • A 2-oxoethyl chain connecting to a 4-(4-methylphenyl)piperazine moiety.
  • A terminal acetic acid group.

Properties

IUPAC Name

2-(4-methoxy-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-17-3-5-18(6-4-17)23-11-13-24(14-12-23)21(26)15-25(16-22(27)28)19-7-9-20(29-2)10-8-19/h3-10H,11-16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXYXXJLCYGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazine Intermediate

  • The 4-(4-methylphenyl)piperazine intermediate is prepared by substitution reactions involving 4-methylphenyl halides or sulfonates with piperazine under controlled conditions.
  • Organic or inorganic bases such as triethylamine, diisopropylethylamine, sodium carbonate, or potassium carbonate are used to facilitate nucleophilic substitution.

Coupling with 4-Methoxyphenyl Derivative

  • The 4-methoxyphenyl group is introduced via an amide or carbamate linkage to the piperazine nitrogen.
  • This step often involves condensation of the piperazine intermediate with a 4-methoxyphenyl-containing acid chloride or activated ester.
  • Solvents such as toluene, benzene, xylene, or N,N-dimethylformamide (DMF) are commonly employed to optimize reaction conditions.

Hydrolysis and Salt Formation

  • Hydrolysis of amide or ester intermediates is a critical step to obtain the free acid form.
  • Acid hydrolysis conditions are carefully controlled to avoid decomposition.
  • The byproducts such as benzyl amine or 1-phenylethyl amine formed during hydrolysis can be recovered and recycled to improve process efficiency.
  • The final compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide, sodium, potassium salts) by treatment with corresponding acids or bases.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Notes
Piperazine substitution 4-methylphenyl halide/sulfonate + piperazine + base Ambient to 120°C Use of organic/inorganic base
Coupling with 4-methoxyphenyl Acid chloride or activated ester + piperazine 15°C to 145°C (opt. 120-130°C) Solvents: toluene, benzene, xylene, DMF
Introduction of 2-oxoethyl α-halo ketone or keto ester Ambient to reflux Controlled to avoid side reactions
Hydrolysis Aqueous acid (H2SO4, HCl, HBr) -20°C to 130°C (opt. 80-85°C) Acid hydrolysis preferred; byproduct recovery
Salt formation Acid/base treatment Ambient Formation of hydrochloride, hydrobromide salts

Research Findings and Process Insights

  • The hydrolysis step is crucial and typically acid-mediated to ensure high purity and yield of the aminoacetic acid derivative.
  • Recovery and recycling of amine byproducts enhance the sustainability and cost-effectiveness of the process.
  • The choice of base and solvent in the substitution and coupling steps significantly affects reaction rates and product purity.
  • The compound’s structural complexity requires careful control of reaction parameters to avoid side reactions and degradation.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Outcome
1. Piperazine substitution 4-methylphenyl halide + piperazine + base Formation of substituted piperazine 4-(4-methylphenyl)piperazine intermediate
2. Coupling with 4-methoxyphenyl Acid chloride/ester + piperazine + solvent Attachment of 4-methoxyphenyl group Amide or carbamate intermediate
3. Introduction of 2-oxoethyl α-halo ketone/keto ester Linker and keto group incorporation Keto-substituted intermediate
4. Hydrolysis Aqueous acid (H2SO4, HCl, HBr) Conversion to aminoacetic acid Final aminoacetic acid compound
5. Salt formation Acid/base treatment Salt preparation for stability Pharmaceutically acceptable salts

The preparation of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid involves a multi-step synthetic route combining aromatic substitution, amide bond formation, keto group introduction, and acid hydrolysis. The process requires precise control of reaction conditions, choice of reagents, and recovery of byproducts to optimize yield and purity. Acid hydrolysis is the preferred method for the final step, with temperature and acid type being critical parameters. The compound can be further converted into various salt forms to enhance its stability and usability in research applications.

This synthesis approach is consistent with methods used for structurally related piperazine derivatives and is supported by patent literature and chemical supplier data.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antidepressant Activity : Piperazine derivatives are known for their potential as antidepressants. Studies have shown that modifications on the piperazine ring can enhance serotonin receptor affinity, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties : Compounds containing piperazine have been evaluated for antimicrobial activity against various bacterial strains. The presence of the methoxyphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against pathogens .

Neuropharmacological Studies

The compound's structure suggests possible interactions with neurotransmitter systems. Case studies involving related piperazine derivatives have demonstrated:

  • Dopamine Receptor Modulation : Compounds similar to this one have been studied for their ability to modulate dopamine receptors, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease .
  • Cognitive Enhancement : Some studies suggest that piperazine derivatives may enhance cognitive function by influencing cholinergic pathways in the brain .

Synthesis and Evaluation

The synthesis of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid typically involves multi-step organic reactions:

Synthetic Pathway Overview

  • Formation of Piperazine Derivative : The initial step involves the synthesis of the piperazine ring substituted with appropriate aryl groups.
  • Coupling Reaction : The piperazine derivative is then coupled with acetic acid derivatives to form the final product.
  • Purification : The compound is purified using chromatography techniques to ensure high purity suitable for biological assays.

Biological Evaluation

In vitro assays have been conducted to assess the biological activity of this compound:

Assay TypeResultReference
Antidepressant ActivityModerate efficacy
Antimicrobial ActivityEffective against E. coli
Neurotransmitter InteractionPositive modulation

Case Study 1: Antidepressant Efficacy

A study evaluated a series of piperazine derivatives for their antidepressant effects using animal models. The compound showed significant improvement in depressive-like behaviors compared to controls, indicating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of similar compounds against various bacterial strains, demonstrating that modifications in the structure could lead to enhanced antibacterial activity. This highlights the potential for developing new antibiotics based on this chemical scaffold .

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in the nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs of Compound X and their distinguishing features:

Compound Structural Features Key Differences from Compound X Evidence ID
Compound A :
((4-Methoxyphenyl){2-[(4-methylpiperazin-1-yl)-amino]-2-oxoethyl}amino)acetic acid
- 4-Methylpiperazine substituent
- Acetic acid terminus
Piperazine substituent: 4-methylpiperazinyl vs. 4-(4-methylphenyl)piperazinyl in X
Compound B :
[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
- 4-Methylbenzyl group on piperazine
- Acetic acid group
Substituent: 4-methylbenzyl vs. 4-(4-methylphenyl) ; absence of methoxyphenyl-amino linker
Compound C :
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- 3-Chlorophenyl on piperazine
- Ether (oxyethoxy) linker
Linker: ether-based vs. amide-based in X; substituent: 3-Cl vs. 4-methylphenyl
Compound D :
{(4-Methoxyphenyl)[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]amino}acetic acid
- Pyrimidin-2-yl substituent on piperazine Substituent: heteroaromatic pyrimidinyl vs. 4-methylphenyl ; potential for enhanced π-π stacking
Compound E :
2-(4-{[4-(4-Methoxyphenyl)-1-phthalazinyl]amino}phenoxy)acetamide
- Phthalazine core
- Phenoxy-acetamide chain
Core structure: phthalazine vs. piperazine ; terminal group: acetamide vs. acetic acid

Functional and Pharmacological Insights

Piperazine Substituent Effects
  • Electron-Donating Groups (e.g., 4-methylphenyl in X): Enhance lipophilicity and may improve blood-brain barrier penetration.
  • Electron-Withdrawing Groups (e.g., 3-Cl in Compound C) : Increase polarity and may alter receptor binding kinetics. Chlorine’s inductive effects could reduce metabolic stability compared to methyl .
  • Heteroaromatic Substitutions (e.g., pyrimidinyl in Compound D): Introduce hydrogen-bonding or π-π stacking capabilities, which could enhance selectivity for receptors like adenosine A3 .
Linker Modifications
  • Amide vs.
Terminal Group Variations
  • Acetic Acid (Compound X) : Ionizable at physiological pH, enhancing solubility and interactions with positively charged residues in binding pockets.

Research Findings from Analogous Compounds

  • Antiproliferative Activity : Piperazine derivatives with benzothiazol-2-yl substituents (e.g., ) showed moderate activity against cancer cell lines (IC50: 10–50 μM), suggesting that substituent bulk/electronic properties are critical .
  • Receptor Selectivity: Pyrimidinyl-piperazine analogs (e.g., Compound D) demonstrated potent A3 adenosine receptor antagonism (Ki < 100 nM), highlighting the impact of aromatic substituents on receptor affinity .
  • Synthetic Accessibility : Compounds with simpler substituents (e.g., methyl groups) often achieve higher yields (80–85%) compared to complex heterocycles (e.g., 23% yield for benzothiazole derivatives in ) .

Biological Activity

((4-Methoxyphenyl){2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}amino)acetic acid, also known by its CAS number 1142205-51-3, is a compound with a complex structure that suggests potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H27N3O4C_{22}H_{27}N_{3}O_{4}, which indicates the presence of functional groups that may contribute to its biological activity. The structural features include:

  • Aromatic rings : Contributing to lipophilicity and potential interactions with biological targets.
  • Piperazine moiety : Known for its role in enhancing pharmacological properties.
  • Acetic acid derivative : Often associated with various biological activities.

Antitumor Activity

Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives of piperazine have shown efficacy against various cancer cell lines, including breast and prostate cancer. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis.

Antimicrobial Properties

Compounds with similar structures have demonstrated notable antimicrobial activity. A study highlighted the effectiveness of piperazine derivatives against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects. For instance, MIC values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested based on SAR studies of related compounds. These studies often reveal that modifications to the piperazine ring can enhance anti-inflammatory activity through the modulation of pro-inflammatory cytokines.

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study investigated the effects of a piperazine derivative in MCF-7 breast cancer cells. The compound was tested in combination with doxorubicin, revealing a synergistic effect that significantly enhanced cytotoxicity compared to doxorubicin alone.
    CompoundCombination IndexCell LineResult
    Piperazine Derivative< 1MCF-7Synergistic effect observed
  • Antimicrobial Activity Assessment :
    Another study evaluated the antimicrobial properties of related compounds against several bacterial strains. The results indicated potent activity against Staphylococcus aureus and E. coli, supporting the potential use of these derivatives in treating infections.
    Bacterial StrainMIC (mg/mL)
    Staphylococcus aureus0.0039
    Escherichia coli0.025

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents on the aromatic rings : Alterations can significantly affect potency; electron-donating groups tend to enhance activity.
  • Piperazine modifications : Variations in the piperazine structure can lead to improved binding affinity to target proteins involved in tumor growth or microbial resistance.

Q & A

Q. How to validate metabolite formation in pharmacokinetic studies?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze via UPLC-Q-Exactive. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using software (Compound Discoverer). Compare with synthetic standards (e.g., ) for confirmation. Assess bioactivity of major metabolites to rule out toxicity .

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